molecular formula C5H9N3S B6218537 1-(propan-2-yl)-1H-1,2,3-triazole-4-thiol CAS No. 2743438-46-0

1-(propan-2-yl)-1H-1,2,3-triazole-4-thiol

Cat. No.: B6218537
CAS No.: 2743438-46-0
M. Wt: 143.2
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Description

1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol is an organic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of a thiol group (-SH) attached to the fourth position of the triazole ring and an isopropyl group attached to the first position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-1H-1,2,3-triazole-4-thiol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and provides high yields of the desired product. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring. The thiol group can be introduced through subsequent reactions involving thiolation agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a component in drug delivery systems.

    Industry: Utilized in the production of agrochemicals, dyes, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-1,2,3-triazole-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological pathways, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol can be compared with other triazole derivatives, such as:

    1H-1,2,3-Triazole: Lacks the isopropyl and thiol groups, making it less reactive in certain chemical reactions.

    1-(Phenyl)-1H-1,2,3-triazole-4-thiol: Contains a phenyl group instead of an isopropyl group, leading to different chemical and biological properties.

    1-(Methyl)-1H-1,2,3-triazole-4-thiol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

2743438-46-0

Molecular Formula

C5H9N3S

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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